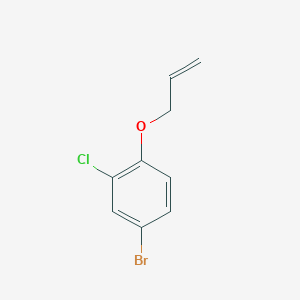

1-(Allyloxy)-4-bromo-2-chlorobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related halogenated aromatic compounds involves multiple steps, including elimination, reduction, and bromination reactions. For instance, the synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene, a compound with a similar halogenated aromatic structure, was achieved through a sequence of reactions starting from 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of 1-(Allyloxy)-4-bromo-2-chlorobenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, as evidenced by the disordered state of the allyl group in 2-methoxy-4-(2-propenyl)phenyl 4-chlorobenzoate . The dihedral angle between aromatic rings and the presence of substituents can significantly affect the overall molecular conformation. These structural details are crucial for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Halogenated aromatic compounds can undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacted with nucleophiles to yield several substituted derivatives . Additionally, the presence of halogens can lead to dissociative electron attachment, as observed with 1-bromo-2-chlorobenzene . These reactions are influenced by factors such as temperature and the nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds can be studied using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene provided insights into vibrational frequencies and structural characteristics . NMR spectroscopy is another powerful tool for elucidating molecular structure, as demonstrated by the analysis of chlorobenzene and bromobenzene in a liquid crystalline phase . The solubility of halogenated compounds in different solvents, such as aqueous ethanol mixtures, is also an important physical property that can be determined experimentally .

Wissenschaftliche Forschungsanwendungen

Photostimulated Reactions and Cyclization

1-(Allyloxy)-4-bromo-2-chlorobenzene demonstrates significant potential in photostimulated reactions. For instance, its reaction with the monoanion of reduced ethyl benzoate under photostimulation can lead to high yields of reduced products. Notably, this reaction can yield 3-methyl-2,3-dihydro-benzofuran in a highly efficient process, demonstrating the compound's utility in synthesizing complex organic structures through photostimulated pathways (Vaillard, Postigo, & Rossi, 2004).

Synthesis and Structural Characterization

The compound has been used in the synthesis and structural characterization of pharmaceutical agents. For example, it played a role in creating N-Piperidine benzamides CCR5 antagonists, indicating its importance in the pharmaceutical industry for the development of novel therapeutic agents (Cheng De-ju, 2015).

Use in Liquid Crystal Polymers

1-(Allyloxy)-4-bromo-2-chlorobenzene is also relevant in the field of materials science, particularly in the synthesis of liquid crystalline polymers. These polymers have applications in various technologies, including displays and optoelectronic devices (Acierno et al., 2004).

Kinetics and Reaction Optimization

The compound is pivotal in studies focusing on reaction kinetics and optimization. For example, it's used in the chemical kinetics modeling of complex reaction networks in pharmaceutical synthesis. This emphasizes its role in optimizing production processes for active pharmaceutical ingredients (Grom, Stavber, Drnovsek, & Likozar, 2016).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

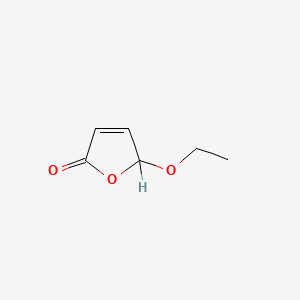

IUPAC Name |

4-bromo-2-chloro-1-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRMGQOIFBKQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391777 | |

| Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Allyloxy)-4-bromo-2-chlorobenzene | |

CAS RN |

84109-21-7 | |

| Record name | Benzene, 4-bromo-2-chloro-1-(2-propenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl 4-bromo-2-chlorophenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)